molecular formula C12H13F2N3OS B13732627 7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one

7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B13732627
M. Wt: 285.32 g/mol
InChI Key: IQJXKHPTRSMVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a difluoromethyl group and a piperidinyl group as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired thiazolo-pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The difluoromethyl and piperidinyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of 7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to act as inhibitors of various enzymes and receptors, including bacterial DNA gyrase and estrogen receptors . The exact mechanism depends on the specific biological target being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Difluoromethyl-2-(piperidin-1-yl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to the presence of both a difluoromethyl group and a piperidinyl group, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while the piperidinyl group can improve its binding affinity to biological targets .

Properties

Molecular Formula

C12H13F2N3OS

Molecular Weight

285.32 g/mol

IUPAC Name

7-(difluoromethyl)-2-piperidin-1-yl-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H13F2N3OS/c13-10(14)7-6-8(18)15-11-9(7)19-12(16-11)17-4-2-1-3-5-17/h6,10H,1-5H2,(H,15,18)

InChI Key

IQJXKHPTRSMVKL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=CC(=O)N3)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.